molecular formula C15H14N2O B5205877 2-hydroxy-6-(4-propylphenyl)nicotinonitrile

2-hydroxy-6-(4-propylphenyl)nicotinonitrile

Cat. No. B5205877
M. Wt: 238.28 g/mol
InChI Key: YVSDQWBROXINKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-hydroxy-6-(4-propylphenyl)nicotinonitrile, also known as PPY-3-36, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PPY-3-36 is a nicotinic acetylcholine receptor (nAChR) agonist that has been shown to modulate the activity of these receptors in the brain.

Mechanism of Action

2-hydroxy-6-(4-propylphenyl)nicotinonitrile acts as an agonist at the nAChR, which are ion channels that are activated by the neurotransmitter acetylcholine. The activation of these receptors by 2-hydroxy-6-(4-propylphenyl)nicotinonitrile leads to an increase in the release of several neurotransmitters, including dopamine, serotonin, and norepinephrine. This increase in neurotransmitter release is thought to be responsible for the cognitive-enhancing effects of 2-hydroxy-6-(4-propylphenyl)nicotinonitrile.
Biochemical and Physiological Effects:
2-hydroxy-6-(4-propylphenyl)nicotinonitrile has been shown to have several biochemical and physiological effects in animal models. The compound has been demonstrated to enhance learning and memory, increase attention span, and improve cognitive function. 2-hydroxy-6-(4-propylphenyl)nicotinonitrile has also been shown to increase the release of several neurotransmitters, including dopamine, serotonin, and norepinephrine.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-hydroxy-6-(4-propylphenyl)nicotinonitrile in laboratory experiments is its ability to enhance cognitive function and improve memory in animal models. This makes it a useful tool for investigating the neural mechanisms underlying learning and memory processes. However, one of the limitations of using 2-hydroxy-6-(4-propylphenyl)nicotinonitrile is its potential toxicity. The compound has been shown to have a narrow therapeutic window, which means that it can be toxic at high doses.

Future Directions

There are several future directions for research on 2-hydroxy-6-(4-propylphenyl)nicotinonitrile. One area of interest is the potential use of the compound as a treatment for neurological disorders such as Alzheimer's disease and schizophrenia. Another area of research is the development of new synthetic methods for producing 2-hydroxy-6-(4-propylphenyl)nicotinonitrile that are more efficient and cost-effective. Additionally, further investigation is needed to determine the long-term effects of 2-hydroxy-6-(4-propylphenyl)nicotinonitrile on cognitive function and overall health.

Synthesis Methods

The synthesis of 2-hydroxy-6-(4-propylphenyl)nicotinonitrile involves a multi-step process that begins with the reaction of 4-propylbenzaldehyde with malononitrile, followed by the addition of a Grignard reagent to form the intermediate. The intermediate is then reacted with 2-hydroxy-6-bromo-nicotinic acid to yield the final product, 2-hydroxy-6-(4-propylphenyl)nicotinonitrile. The synthesis of 2-hydroxy-6-(4-propylphenyl)nicotinonitrile is a complex process that requires careful attention to detail and expertise in organic chemistry.

Scientific Research Applications

2-hydroxy-6-(4-propylphenyl)nicotinonitrile has been the subject of numerous scientific studies due to its potential therapeutic applications. The compound has been shown to enhance cognitive function, improve memory, and increase attention span in animal models. 2-hydroxy-6-(4-propylphenyl)nicotinonitrile has also been investigated as a potential treatment for nicotine addiction and neurological disorders such as Alzheimer's disease and schizophrenia.

properties

IUPAC Name

2-oxo-6-(4-propylphenyl)-1H-pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c1-2-3-11-4-6-12(7-5-11)14-9-8-13(10-16)15(18)17-14/h4-9H,2-3H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVSDQWBROXINKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C2=CC=C(C(=O)N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-6-(4-propyl-phenyl)-nicotinonitrile

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